1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone
Overview
Description
1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone, commonly referred to as DMF-FP, is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a colorless crystalline solid with a molecular weight of 288.3 g/mol. It is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds. DMF-FP is used as a reagent for the synthesis of various compounds, including the preparation of 1,2,4-triazole derivatives, and is used in the synthesis of heterocyclic compounds.
Mechanism of Action
DMF-FP is a synthetic organic compound, and its mechanism of action is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are important mediators of inflammation, and inhibition of their synthesis can lead to a decrease in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMF-FP are not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which can lead to a decrease in inflammation. Additionally, DMF-FP has been shown to have anti-bacterial and anti-fungal activity.
Advantages and Limitations for Lab Experiments
The advantages of using DMF-FP in laboratory experiments include its relatively low cost and its availability in a variety of solvents. Additionally, it is a stable compound and has a high purity level. The main limitation of using DMF-FP in laboratory experiments is its lack of availability in a variety of solvents.
Future Directions
The future directions for DMF-FP include further research into its mechanism of action and its potential therapeutic applications. Additionally, further research should be conducted into its potential use as an inhibitor of COX-2 enzymes and its potential anti-inflammatory effects. Additionally, further research should be conducted into its potential use as an antibacterial and antifungal agent. Finally, further research should be conducted into its potential use as a reagent for the synthesis of various organic compounds and pharmaceuticals.
Scientific Research Applications
DMF-FP has been used in several scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, as well as for the preparation of 1,2,4-triazole derivatives. It has also been used in the synthesis of various other organic compounds, such as quinolines, pyrazoles, and pyridines. DMF-FP has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and anticonvulsants.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO5S/c1-22-16-8-3-12(11-17(16)23-2)15(19)9-10-24(20,21)14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQFXQKLYZTIDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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